molecular formula C12H17FN2 B8677374 4-(4-Fluorophenyl)-1-methyl-4-piperidinamine

4-(4-Fluorophenyl)-1-methyl-4-piperidinamine

Cat. No. B8677374
M. Wt: 208.27 g/mol
InChI Key: GUJPWPDAJGDCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-1-methyl-4-piperidinamine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)-1-methyl-4-piperidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1-methyl-4-piperidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Fluorophenyl)-1-methyl-4-piperidinamine

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C12H17FN2/c1-15-8-6-12(14,7-9-15)10-2-4-11(13)5-3-10/h2-5H,6-9,14H2,1H3

InChI Key

GUJPWPDAJGDCGG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (1.3 mL) and diphenylphosphorylazide (0.98 mL) were added to a suspension of 4-(4-fluorophenyl)-1-methyl-4-piperidinecarboxylic acid hydrochloride (500 mg) in dry toluene (40 mL) under nitrogen atmosphere. The reaction mixture was heated at 90° C. and stirred overnight. Then it was cooled to rt and washed with an aqueous std K2CO3 solution. The aqueous layer was separated and the organic phase was dried and concentrated under vacuum to give a white solid. This material was suspended in HCl 5M (10 mL) and the reaction mixture was heated to reflux and stirred overnight. Then it was cooled to 0° C. and treated with aqueous 4M NaOH solution until pH=9. The aqueous layer was extracted with AcOEt, the combined organic extracts were washed with water and brine, dried and concentrated under vacuum to a residue which was purified by silica cartridge (from DCM to DCM/MeOH/TEA 90:5:5) to give the title compound (70 mg) as a white foam.
[Compound]
Name
TEA
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
4-(4-fluorophenyl)-1-methyl-4-piperidinecarboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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